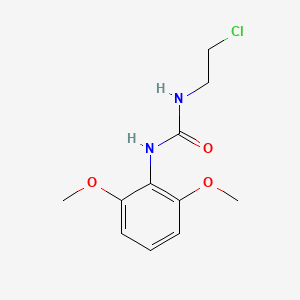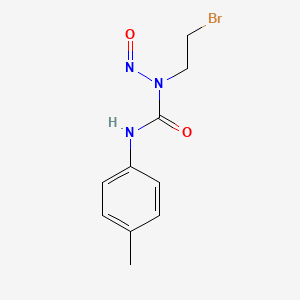
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea is an organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea typically involves the reaction of 2-bromoethylamine with 4-methylphenyl isocyanate in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted products.
科学研究应用
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its ability to alkylate DNA.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately inhibiting cell growth and inducing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
1-(2-Chloroethyl)-3-(4-methylphenyl)-1-nitrosourea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-3-(4-methylphenyl)-1-nitrosourea: Similar structure but with an iodine atom instead of bromine.
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-carbamoylurea: Similar structure but with a carbamoyl group instead of a nitroso group.
Uniqueness
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
属性
CAS 编号 |
15145-45-6 |
|---|---|
分子式 |
C10H12BrN3O2 |
分子量 |
286.13 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12BrN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChI 键 |
IOLOEJLZQNWNBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCBr)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




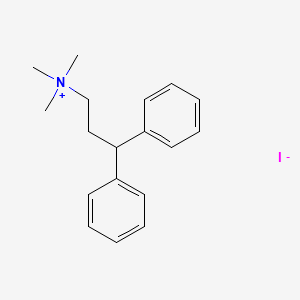
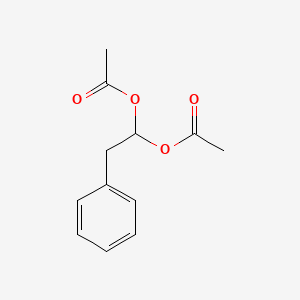

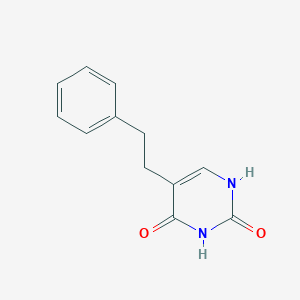
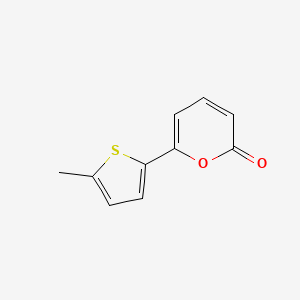


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)

